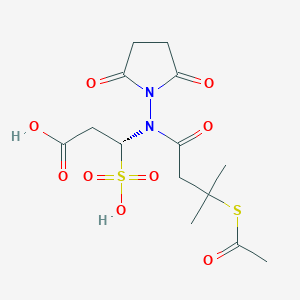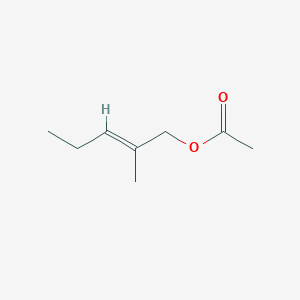
Hexamethylcyclotrisiloxan
Übersicht
Beschreibung
Hexamethylcyclotrisiloxane is an organosilicon compound with the chemical formula [(CH₃)₂SiO]₃. It is a colorless or white volatile solid that finds limited use in organic chemistry . This compound is part of the larger family of cyclic siloxanes, which are known for their unique structural and chemical properties.
Wissenschaftliche Forschungsanwendungen
Hexamethylcyclotrisiloxane has several scientific research applications:
Polymer Synthesis: It is used in the synthesis of graft polymers and block polymers.
Biomaterials: The compound is used in the preparation of thin films by pulsed-plasma-enhanced chemical vapor deposition for insulating biomaterials.
Proteomics Research: It acts as a useful biochemical for proteomics research.
Organic Reactions: Hexamethylcyclotrisiloxane serves as an intermediate in various organic reactions.
Wirkmechanismus
[(CH3)2SiO]3[(CH_3)_2SiO]_3[(CH3)2SiO]3
. It is a colorless or white volatile solid and finds limited use in organic chemistry .Target of Action
It’s known to react with organolithium reagents .
Mode of Action
Hexamethylcyclotrisiloxane adopts a planar structure and is considered strained . It reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols . The reaction can be represented as follows:
[(CH3)2SiO]3+3RLi→3RSi(CH3)2OLi[(CH_3)_2SiO]_3 + 3 RLi \rightarrow 3 RSi(CH_3)_2OLi [(CH3)2SiO]3+3RLi→3RSi(CH3)2OLi
RSi(CH3)2OLi+H2O→RSi(CH3)2OH+LiOHRSi(CH_3)_2OLi + H_2O \rightarrow RSi(CH_3)_2OH + LiOH RSi(CH3)2OLi+H2O→RSi(CH3)2OH+LiOH
Biochemical Pathways
It’s known to be used in the synthesis of polysiloxanes by anionic ring-opening polymerization . It can also be used to produce thin films by pulsed-plasma-enhanced chemical vapor deposition (PECVD) for the application of insulating biomaterials .
Result of Action
The result of Hexamethylcyclotrisiloxane’s action largely depends on its application. In organic chemistry, it’s used to produce polysiloxanes and thin films for insulating biomaterials . The exact molecular and cellular effects would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of Hexamethylcyclotrisiloxane can be influenced by various environmental factors. For instance, its reactivity with organolithium reagents suggests that it may be sensitive to the presence of such compounds in the environment . Additionally, its volatility suggests that it may readily evaporate at room temperature, which could affect its stability and efficacy in certain applications.
Biochemische Analyse
Molecular Mechanism
Hexamethylcyclotrisiloxane adopts a planar structure and is considered strained . It reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
It’s known that it reacts with organolithium reagents to give, after hydrolysis, dimethyl silanols , suggesting that it may interact with enzymes or cofactors in certain metabolic pathways.
Vorbereitungsmethoden
Hexamethylcyclotrisiloxane can be synthesized through various methods, including ring-opening polymerization and hydrolysis of dichlorosilanes. One common industrial method involves the hydrolysis of dichlorosilanes, which leads to a mixture of linear and cyclic oligomeric siloxanes . Another method is the cationic ring-opening polymerization of hexamethylcyclotrisiloxane in water, which can produce polymers of various molar masses depending on the catalyst and surfactants used .
Analyse Chemischer Reaktionen
Hexamethylcyclotrisiloxane undergoes several types of chemical reactions, including:
Ring-Opening Polymerization: This reaction is commonly used to produce polysiloxanes.
Reaction with Organolithium Reagents: Hexamethylcyclotrisiloxane reacts with organolithium reagents to form dimethyl silanols after hydrolysis.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the compound’s structure suggests it can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include organolithium compounds and various catalysts for polymerization. The major products formed from these reactions are typically polysiloxanes and dimethyl silanols .
Vergleich Mit ähnlichen Verbindungen
Hexamethylcyclotrisiloxane is part of a family of cyclic siloxanes, which includes:
Octamethylcyclotetrasiloxane: This compound has a similar structure but with four silicon atoms in the ring.
Decamethylcyclopentasiloxane: This compound has five silicon atoms in the ring and is also widely used in industrial applications.
Hexamethylcyclotrisiloxane is unique due to its smaller ring size, which imparts a higher degree of strain and reactivity compared to its larger counterparts. This makes it particularly useful in specific polymerization reactions where high reactivity is desired.
Eigenschaften
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJPCNNEPUOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-99-5 | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501337639 | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [EPA - TSCATS] Crystals; [Alfa Aesar MSDS] | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
541-05-9 | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLCYCLOTRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPV75L8O0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hexamethylcyclotrisiloxane?
A1: Hexamethylcyclotrisiloxane (D3) has the molecular formula Si3O3C6H18 and a molecular weight of 222.4 g/mol. []
Q2: What is the structure of Hexamethylcyclotrisiloxane?
A2: Hexamethylcyclotrisiloxane consists of a planar six-membered ring containing alternating silicon and oxygen atoms. Each silicon atom is bonded to two methyl groups, extending above and below the ring plane. []
Q3: What spectroscopic techniques are used to characterize Hexamethylcyclotrisiloxane?
A3: Various spectroscopic techniques are employed for the characterization of D3 and its polymers, including 1H NMR, 13C NMR, 29Si NMR, FTIR, and Raman spectroscopy. [, , , ]
Q4: Is Hexamethylcyclotrisiloxane stable in water?
A4: While D3 itself is relatively stable in water, its cationic ring-opening polymerization can be conducted in excess water using specific catalysts and surfactants. []
Q5: How does the mode of plasma excitation affect the properties of thin films derived from Hexamethylcyclotrisiloxane?
A5: Pulsed-PECVD (plasma-enhanced chemical vapor deposition) from D3 produces more flexible thin films compared to continuous-wave (CW) excitation. This method also favors deposition from neutral and radical species, offering better control over film structure. []
Q6: How is Hexamethylcyclotrisiloxane used in polymerization reactions?
A6: D3 is a widely used monomer for the synthesis of polydimethylsiloxanes (PDMS) via ring-opening polymerization (ROP). This polymerization can be initiated by anionic, cationic, or radiation-induced mechanisms. [, , , , , , ]
Q7: What factors influence the reactivity of Hexamethylcyclotrisiloxane in copolymerization?
A7: The reactivity of D3 in copolymerization with other cyclic siloxanes is influenced by ring strain, degree of phenyl substitution, and temperature. Higher ring strain, increased phenyl substitution, and elevated temperatures generally lead to increased reactivity. []
Q8: How does the choice of initiator affect the properties of polydimethylsiloxane synthesized from Hexamethylcyclotrisiloxane?
A8: Different initiators can significantly impact the molecular weight, polydispersity, and end-group functionality of the resulting PDMS. For instance, anionic ROP initiated by lithium 2,4,4-trimethyl-1-pentanolate leads to the formation of aggregates, impacting the kinetics and properties of polymerization. []
Q9: What role does water play in the cationic polymerization of Hexamethylcyclotrisiloxane?
A9: Water plays a complex role in the cationic polymerization of D3, influencing the reaction rate, activation energy, and molecular weight distribution. It can participate in elementary reactions, such as siloxane bond cleavage and silanol condensation, affecting the overall polymerization process. [, ]
Q10: How is Hexamethylcyclotrisiloxane utilized in the synthesis of branched polysiloxanes?
A10: D3 serves as a comonomer in the synthesis of branched polysiloxanes with controlled branching. It is copolymerized with vinyl-substituted cyclotrisiloxanes, followed by coupling reactions with reactive cores and further modifications to achieve desired architectures and functionalities. []
Q11: Have computational studies been conducted on the ring-opening polymerization of Hexamethylcyclotrisiloxane?
A11: Yes, ab initio calculations have been employed to study the KOH-catalyzed ring-opening polymerization of D3, elucidating the reaction pathway and energy profile in both gas phase and solvent environments. []
Q12: How does the structure of organosilicon compounds affect their reactivity with atmospheric oxidants?
A12: The number of Si-CH3 groups and the presence of cyclic or linear structures significantly influence the reactivity of organosilicon compounds with atmospheric oxidants like OH radicals and Cl atoms. Larger molecules and cyclic structures generally exhibit lower reaction rates. [, ]
Q13: Can Hexamethylcyclotrisiloxane be used to create formulations with sustained release properties?
A13: Yes, D3, in combination with other matrices like cyclododecane, can be utilized to formulate microbicidal peptides like C5A for sustained release applications. The sublimation properties of these matrices allow for controlled release of the active peptide over extended periods. []
Q14: How is Hexamethylcyclotrisiloxane analyzed in environmental samples?
A14: GC-MS is a common analytical technique for identifying and quantifying D3 in environmental samples. It allows for the separation and identification of various siloxane species based on their retention times and mass spectra. []
Q15: How is Hexamethylcyclotrisiloxane detected in breath analysis?
A15: In breath analysis using thermal desorption coupled with secondary electrospray ionization mass spectrometry (TD-SESI-MS), D3 is often detected as a background ion (m/z 223.0642) and can be used as an internal lockmass for accurate identification of breath metabolites. []
Q16: What are the potential environmental concerns associated with volatile methyl siloxanes like Hexamethylcyclotrisiloxane?
A16: VMS, including D3, have raised concerns due to their persistence in the environment, potential for long-range transport, and potential to bioaccumulate in organisms. They can contribute to the formation of siloxanes in biogas, which can cause problems in gas engine generators. [, ]
Q17: How are siloxanes, including Hexamethylcyclotrisiloxane, removed from biogas?
A17: Activated carbon and silica gel are effective in removing siloxanes from biogas. The removal efficiency varies depending on the type of siloxane, with lighter molecules like L2 (Hexamethyldisiloxane) showing higher removal rates than heavier ones like D4 (Octamethylcyclotetrasiloxane). []
Q18: Are there alternative materials to Hexamethylcyclotrisiloxane for specific applications?
A18: Yes, depending on the specific application, alternative materials such as other cyclic siloxanes, linear siloxanes, or different polymer systems may be considered. For example, octamethylcyclotetrasiloxane (D4) can be used as an alternative monomer in the synthesis of PDMS. [, ] The choice of alternative materials depends on factors such as desired properties, cost, and environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,11-Dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B157215.png)






![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)


